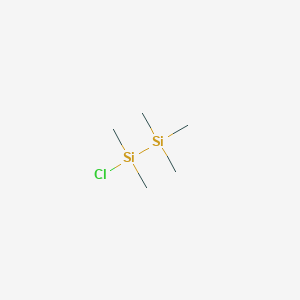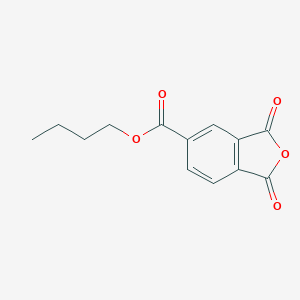
10H-Phenothiazine 5,5-dioxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 10H-Phenothiazine 5,5-dioxides involves the Smiles rearrangement of phenothiazine precursors. This process is followed by the treatment with hydrogen peroxide in glacial acetic acid, yielding 10H-Phenothiazine 5,5-dioxides. This method is not only efficient but also allows for the generation of derivatives with potential antioxidative and antimicrobial activities (Gautam et al., 2012).
Molecular Structure Analysis
The molecular structure of 10H-Phenothiazine 5,5-dioxide has been characterized using various spectroscopic techniques. Notably, crystallographical analyses have provided insights into its unique structural features, including the transannular S⋯N interaction that affects its chemical shift and electron density (Umezono & Okuno, 2013).
Chemical Reactions and Properties
10H-Phenothiazine 5,5-dioxides undergo various chemical reactions, including further oxidation and conjugation, which impact their chemical properties. The presence of the dioxide group significantly influences its reactivity, making it a versatile compound for further chemical modifications and applications in different fields, including material science and pharmacology.
Physical Properties Analysis
The physical properties of 10H-Phenothiazine 5,5-dioxides, such as solubility and melting point, are crucial for their applications. These properties are determined by their molecular structure, particularly the dioxide group, which enhances its solubility in organic solvents, thereby expanding its utility in organic synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties of 10H-Phenothiazine 5,5-dioxides are defined by their redox behavior, electron donation capacity, and ability to form complexes with metals. These properties are exploited in various applications, including as catalysts in chemical reactions, in photovoltaic materials, and in sensing applications due to their metallochromic properties (Hauck et al., 2007).
Aplicaciones Científicas De Investigación
-
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices Oxidized phenothiazine derivatives, including 10H-Phenothiazine 5,5-dioxide, have been used in various technological applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices . These compounds exhibit excellent photoluminescence properties, low toxicity, easy synthetic modification, and environmentally friendly behavior .
-
Data Storage and Sensors The room temperature phosphorescence properties of oxidized phenothiazine derivatives enhance their importance in multi-purpose applications like data storage and sensors . Their non-planar structure and long-lived emission lifetimes in the solid state make them suitable for these applications .
-
Bioimaging The excellent photoluminescence properties of 10H-Phenothiazine 5,5-dioxide make it a good candidate for bioimaging applications . It can be used to visualize biological structures or processes.
-
Perovskite Solar Cells Phenothiazine 5,5-dioxide-based hole transport materials have been used in planar perovskite solar cells . The introduction of a sulfuryl group in a core unit can deeply influence the energy levels and charge carrier mobilities of relative hole transport materials .
-
Antipsychotic and Antiemetic Applications Derivatives of phenothiazines, including 10H-Phenothiazine 5,5-dioxide, are highly bioactive and have widespread applications including antipsychotic and antiemetic effects .
Safety And Hazards
Direcciones Futuras
10H-Phenothiazine 5,5-dioxide has potential applications in optoelectronic devices due to its RTP properties . It has been used in the development of hole transport materials for planar perovskite solar cells, achieving impressive power conversion efficiency . This suggests that 10H-Phenothiazine 5,5-dioxide could be further developed for cost-effective and highly efficient applications in optoelectronics .
Propiedades
IUPAC Name |
10H-phenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYUOSICZWFJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153058 | |
| Record name | Phenothiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Phenothiazine 5,5-dioxide | |
CAS RN |
1209-66-1 | |
| Record name | 10H-Phenothiazine, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-phenothiazine 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOTHIAZINE 5,5-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1OL5D4U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)

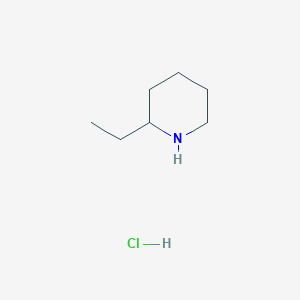
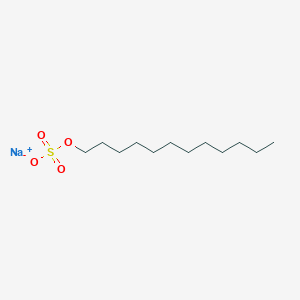

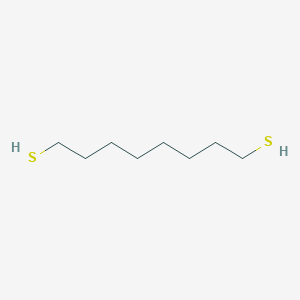
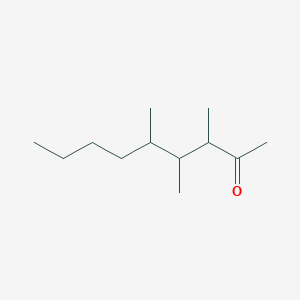

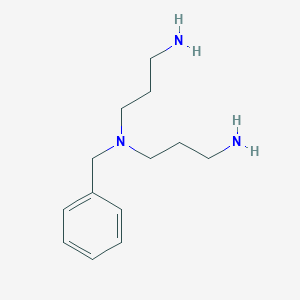
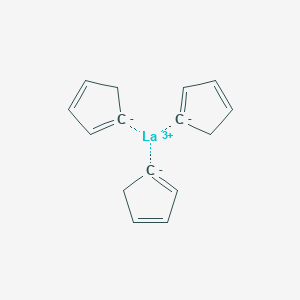
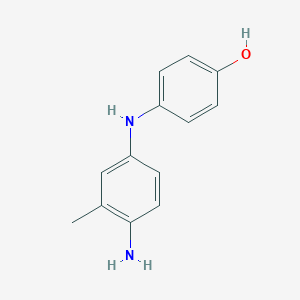
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
